molecular formula C14H11ClN4O3 B11415770 Ethyl 2-(4-chlorophenyl)-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-(4-chlorophenyl)-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11415770
M. Wt: 318.71 g/mol
InChI Key: BWEHFTPIZJBWLO-UHFFFAOYSA-N
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Description

ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(4-CHLOROPHENYL)-7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific triazole-pyrimidine fusion, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in multiple scientific fields make it a compound of significant interest .

Properties

Molecular Formula

C14H11ClN4O3

Molecular Weight

318.71 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H11ClN4O3/c1-2-22-13(21)10-7-16-14-17-11(18-19(14)12(10)20)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,17,18)

InChI Key

BWEHFTPIZJBWLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N=C(NN2C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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